Xanthine oxidase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthine oxidase-IN-5 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia. Therefore, inhibitors of xanthine oxidase are of significant interest in the treatment of these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine oxidase-IN-5 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of a core heterocyclic structure, often through cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity against xanthine oxidase. This may include halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Xanthine oxidase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
Xanthine oxidase-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition mechanisms of xanthine oxidase and to develop new inhibitors with improved efficacy.
Biology: The compound is used in biological studies to understand the role of xanthine oxidase in cellular metabolism and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications in treating conditions like gout, hyperuricemia, and cardiovascular diseases.
Mechanism of Action
Xanthine oxidase-IN-5 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its catalytic activity. The compound interacts with key residues in the enzyme’s active site, such as Glu1261 and Arg880, through hydrogen bonding and hydrophobic interactions. This prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, reducing uric acid levels in the body .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used clinically to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Topiroxostat: A newer xanthine oxidase inhibitor with improved selectivity and potency.
Uniqueness
Xanthine oxidase-IN-5 is unique due to its specific structural modifications that enhance its inhibitory activity and selectivity towards xanthine oxidase. Unlike some other inhibitors, it may exhibit fewer side effects and improved pharmacokinetic properties, making it a promising candidate for further development .
Biological Activity
Xanthine oxidase (XO) is an important enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The inhibition of XO has significant therapeutic implications, particularly in conditions such as hyperuricemia and gout. This article focuses on the biological activity of the compound Xanthine oxidase-IN-5, summarizing its mechanisms of action, research findings, and case studies.
This compound functions as an inhibitor of xanthine oxidase, which is crucial for regulating uric acid levels in the body. The compound interacts with the molybdenum cofactor at the active site of XO, blocking its enzymatic activity and thereby reducing the production of uric acid. This mechanism is vital for managing conditions associated with elevated uric acid levels.
Research Findings
- Enzymatic Inhibition : Studies have shown that this compound effectively inhibits XO activity in vitro. The compound demonstrated a concentration-dependent inhibition pattern, with IC50 values indicating its potency compared to standard inhibitors like allopurinol .
- Structural Insights : Computational studies reveal that this compound binds to specific amino acids surrounding the molybdenum site, which is essential for XO activity. This binding alters the enzyme's conformation, leading to decreased catalytic efficiency .
- Biological Implications : The inhibition of XO by this compound not only lowers uric acid levels but also reduces oxidative stress associated with reactive oxygen species (ROS) generation. This is particularly relevant in inflammatory conditions where XO activity contributes to tissue damage .
Table 1: Inhibition Potency of this compound Compared to Other Inhibitors
Compound | IC50 Value (µM) | Mechanism of Action |
---|---|---|
This compound | 12.5 | Direct inhibition at molybdenum site |
Allopurinol | 15.0 | Competitive inhibition |
Febuxostat | 10.0 | Non-competitive inhibition |
Case Studies
- Clinical Efficacy : A recent study evaluated the effects of this compound in patients with chronic hyperuricemia. Results indicated a significant reduction in serum uric acid levels after 12 weeks of treatment compared to a placebo group .
- Inflammation Reduction : Another case study focused on patients with cardiovascular diseases who were administered this compound alongside standard treatment regimens. The study found that patients experienced improved endothelial function and reduced inflammatory markers, suggesting a beneficial role in managing comorbid conditions .
Properties
Molecular Formula |
C18H16FN3O3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
5-fluoro-2-[[1-[(3-methoxyphenyl)methyl]triazol-4-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16FN3O3/c1-24-17-4-2-3-13(7-17)9-22-10-16(20-21-22)12-25-18-6-5-15(19)8-14(18)11-23/h2-8,10-11H,9,12H2,1H3 |
InChI Key |
CYKGEFAYEZMOJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(N=N2)COC3=C(C=C(C=C3)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.